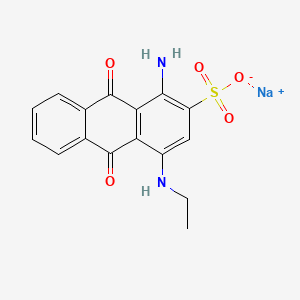
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which imparts solubility in water. The presence of amino and ethylamino groups further enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Nitration: The anthracene is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Sulfonation: The anthracene derivative is sulfonated to introduce the sulfonic acid group.
Ethylation: The amino group is ethylated to form the ethylamino derivative.
Oxidation: The final step involves oxidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The amino and ethylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Quinones: Formed through oxidation.
Hydroquinones: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
科学研究应用
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites.
Modulate receptor activity: By acting as an agonist or antagonist.
Induce oxidative stress: Through the generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(methylamino)-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(dimethylamino)-9,10-dioxo-, monosodium salt
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its methylamino and dimethylamino counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
34824-60-7 |
|---|---|
分子式 |
C16H13N2NaO5S |
分子量 |
368.3 g/mol |
IUPAC 名称 |
sodium;1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O5S.Na/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20;/h3-7,18H,2,17H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI 键 |
KYPYKYHHXCYBTQ-UHFFFAOYSA-M |
规范 SMILES |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
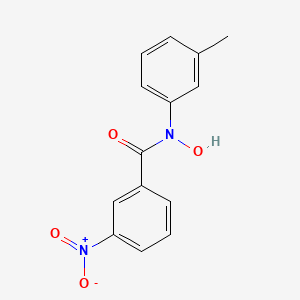
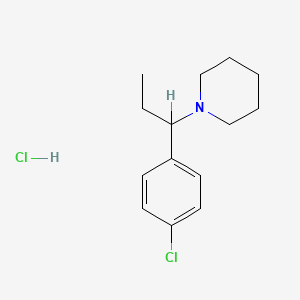
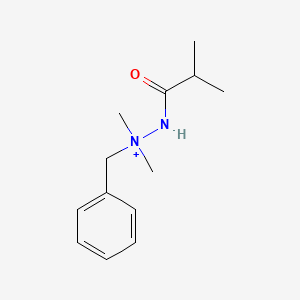
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

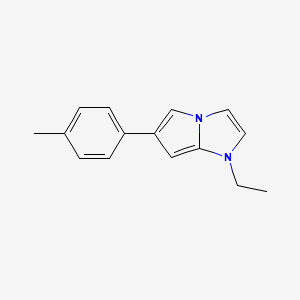
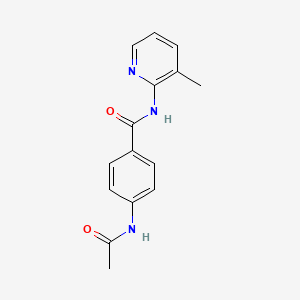
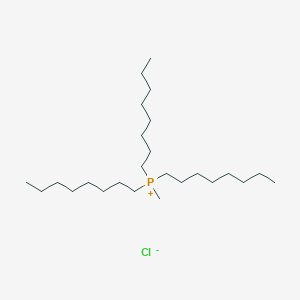
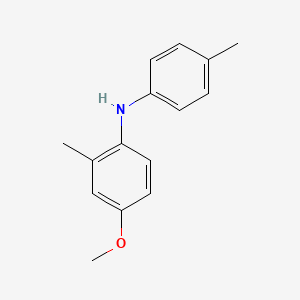



![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
